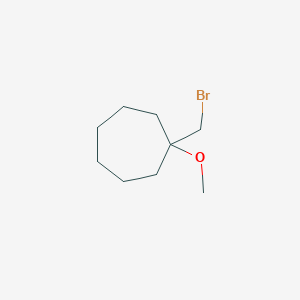
4-Chloro-6-cyclohexyl-N-methylpyrimidin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-6-cyclohexyl-N-methylpyrimidin-2-amine is a heterocyclic organic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-cyclohexyl-N-methylpyrimidin-2-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chloro-6-cyclohexylpyrimidine with methylamine. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
4-Chloro-6-cyclohexyl-N-methylpyrimidin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at position 4 can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form N-oxides or reduction to form corresponding amines.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. Conditions typically involve the use of a base and heating.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used.
Major Products Formed
Substitution: Formation of substituted pyrimidines.
Oxidation: Formation of N-oxides.
Reduction: Formation of amines.
Coupling: Formation of biaryl derivatives.
科学的研究の応用
4-Chloro-6-cyclohexyl-N-methylpyrimidin-2-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
作用機序
The mechanism of action of 4-Chloro-6-cyclohexyl-N-methylpyrimidin-2-amine involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptors by interacting with their binding domains. The exact pathways and molecular targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
2-Amino-4-chloro-6-methylpyrimidine: Another pyrimidine derivative with similar structural features.
4-Chloro-6-methylpyrimidine: Lacks the cyclohexyl and N-methyl groups but shares the chloro and pyrimidine core.
2-Chloro-4,6-dimethylpyrimidine: Similar in having chloro and methyl groups but differs in the position and number of substituents.
Uniqueness
4-Chloro-6-cyclohexyl-N-methylpyrimidin-2-amine is unique due to the presence of both cyclohexyl and N-methyl groups, which can influence its chemical reactivity and biological activity. These substituents may enhance its binding affinity to specific targets or alter its pharmacokinetic properties, making it distinct from other pyrimidine derivatives.
特性
分子式 |
C11H16ClN3 |
|---|---|
分子量 |
225.72 g/mol |
IUPAC名 |
4-chloro-6-cyclohexyl-N-methylpyrimidin-2-amine |
InChI |
InChI=1S/C11H16ClN3/c1-13-11-14-9(7-10(12)15-11)8-5-3-2-4-6-8/h7-8H,2-6H2,1H3,(H,13,14,15) |
InChIキー |
POIPVLDZTTXQIE-UHFFFAOYSA-N |
正規SMILES |
CNC1=NC(=CC(=N1)Cl)C2CCCCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


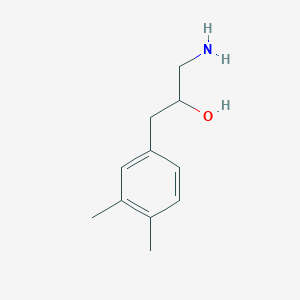
![Ethyl 4H,5H,6H,7H-pyrazolo[1,5-A]pyridine-4-carboxylate](/img/structure/B13190799.png)
![N-[3-(Aminomethyl)cyclopentyl]methanesulfonamide](/img/structure/B13190802.png)
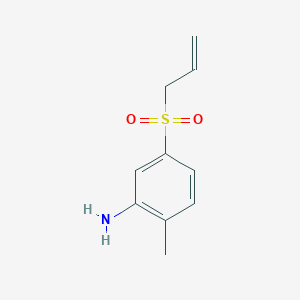
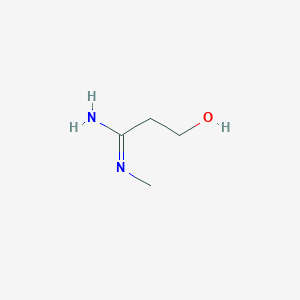
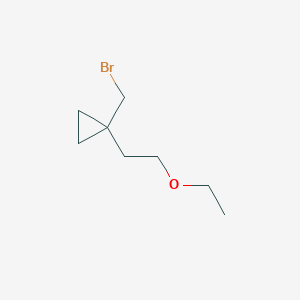
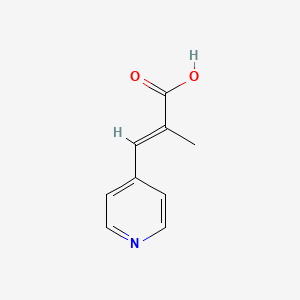
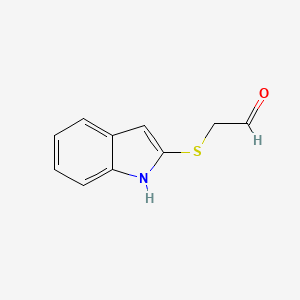
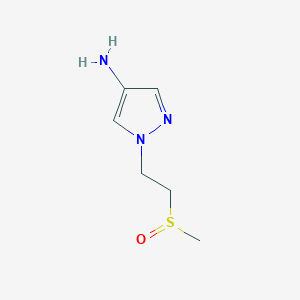
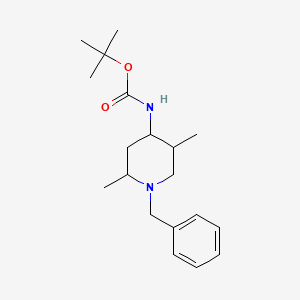
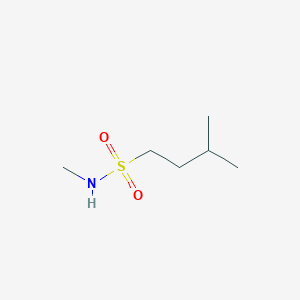

![2-Methoxy-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B13190878.png)
